molecular formula C34H34N2O4 B594513 (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine CAS No. 1217464-22-6

(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine

Cat. No.: B594513
CAS No.: 1217464-22-6
M. Wt: 534.656
InChI Key: FSKBHXVAXWHEQT-KYJUHHDHSA-N
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Description

(1S,2S)-N,N’-Dihydroxy-N,N’-bis(diphenylacetyl)cyclohexane-1,2-diamine is a chiral organic compound with significant applications in various fields of chemistry, biology, and medicine. This compound is derived from (1S,2S)-cyclohexane-1,2-diamine, which is known for its utility in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N’-Dihydroxy-N,N’-bis(diphenylacetyl)cyclohexane-1,2-diamine typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N’-Dihydroxy-N,N’-bis(diphenylacetyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The acyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines.

Scientific Research Applications

(1S,2S)-N,N’-Dihydroxy-N,N’-bis(diphenylacetyl)cyclohexane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-N,N’-Dihydroxy-N,N’-bis(diphenylacetyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N,N’-Dihydroxy-N,N’-bis(diphenylacetyl)cyclohexane-1,2-diamine: The enantiomer of the compound, which may have different biological activities and selectivity.

    (1S,2S)-Cyclohexane-1,2-diamine: The parent compound, which is used as a building block in the synthesis of various derivatives.

    N,N’-Bis(diphenylacetyl)cyclohexane-1,2-diamine: A similar compound lacking the hydroxyl groups, which may have different reactivity and applications.

Uniqueness

(1S,2S)-N,N’-Dihydroxy-N,N’-bis(diphenylacetyl)cyclohexane-1,2-diamine is unique due to its combination of chiral centers and functional groups, which confer specific reactivity and selectivity in chemical and biological systems. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(1S,2S)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKBHXVAXWHEQT-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659804
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217464-22-6, 860036-16-4
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1217464-22-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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